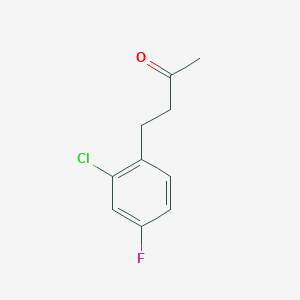

4-(2-Chloro-4-fluorophenyl)butan-2-one

Description

4-(2-Chloro-4-fluorophenyl)butan-2-one is a halogenated aromatic ketone featuring a butan-2-one backbone substituted with a 2-chloro-4-fluorophenyl group at the fourth carbon. Chloro- and fluoro-substituted aromatic ketones are often intermediates in synthesizing bioactive molecules due to their electron-withdrawing properties, which enhance stability and reactivity in substitution or coupling reactions . For instance, 1-(2-Chloro-4-fluorophenyl)butan-2-one (a positional isomer) was listed as a discontinued product, suggesting exploratory use in niche synthetic pathways . The compound’s halogenated aryl group may confer unique physicochemical properties, such as increased lipophilicity, which could influence its pharmacokinetic behavior in drug candidates or pesticidal agents.

Properties

Molecular Formula |

C10H10ClFO |

|---|---|

Molecular Weight |

200.64 g/mol |

IUPAC Name |

4-(2-chloro-4-fluorophenyl)butan-2-one |

InChI |

InChI=1S/C10H10ClFO/c1-7(13)2-3-8-4-5-9(12)6-10(8)11/h4-6H,2-3H2,1H3 |

InChI Key |

GONPGZYIPQFCPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1=C(C=C(C=C1)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-fluorophenyl)butan-2-one typically involves the Friedel-Crafts acylation reaction. This process uses aluminum chloride as a catalyst and dichloromethane as a solvent. The reaction is carried out at room temperature for about 4 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The crude product is often purified using column chromatography with a mixture of ethyl acetate and n-hexane as the eluent .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-fluorophenyl)butan-2-one undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous ethanol.

Major Products

Oxidation: The major product is often a carboxylic acid derivative.

Reduction: The major product is typically an alcohol.

Substitution: The major products are usually halogenated derivatives.

Scientific Research Applications

4-(2-Chloro-4-fluorophenyl)butan-2-one has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-fluorophenyl)butan-2-one involves its interaction with specific molecular targets. The compound primarily acts on enzymes and receptors, altering their activity. This interaction often involves the formation of a covalent bond with the active site of the enzyme, leading to inhibition or activation of the enzyme’s function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(2-Chloro-4-fluorophenyl)butan-2-one, comparing their molecular properties, applications, and safety profiles based on the evidence:

Key Comparative Insights:

Bioactivity and Applications: 4-(Phenylsulfanyl)butan-2-one exhibits significant tyrosinase inhibition, outperforming traditional agents like arbutin in melanogenesis suppression . In contrast, 4-(4-Hydroxyphenyl)butan-2-one is primarily used in fragrances and pest attractants, with well-documented safety guidelines . Halogenation (Cl/F) in this compound and its analogs may enhance binding affinity in drug targets but requires careful toxicity profiling, as seen with discontinued isomers .

Physicochemical Properties: Fluorinated derivatives like 4-[4-(trifluoromethyl)phenyl]butan-2-one show increased molecular weight and stability, making them valuable in fluorinated API synthesis . The sulfanyl group in 4-(Phenylsulfanyl)butan-2-one contributes to its unique non-competitive inhibition mechanism against tyrosinase .

Safety and Regulatory Status: 4-(4-Hydroxyphenyl)butan-2-one has the most comprehensive safety profile, with IFRA regulating its use in cosmetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.